3-Bromoimidazo[1,5-a]pyridine

HIV-1 reverse transcriptase antiviral drug discovery enzyme inhibition

3-Bromoimidazo[1,5-a]pyridine (CAS 1263057-86-8) is a brominated fused imidazo[1,5-a]pyridine heterocycle with the bromine atom substituted at the electron-rich C3 position of the imidazole ring. This regiospecific substitution distinguishes it from other bromoimidazopyridine isomers and directly enables palladium-catalyzed cross-coupling chemistries—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—as well as serving as a key intermediate in the synthesis of N-heterocyclic carbene ligands.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1263057-86-8
Cat. No. B1526049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,5-a]pyridine
CAS1263057-86-8
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)Br
InChIInChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H
InChIKeyBLUUZMVCNDSPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoimidazo[1,5-a]pyridine (CAS 1263057-86-8): A Core Brominated Heterocycle for Regioselective Derivatization and Biological Evaluation


3-Bromoimidazo[1,5-a]pyridine (CAS 1263057-86-8) is a brominated fused imidazo[1,5-a]pyridine heterocycle with the bromine atom substituted at the electron-rich C3 position of the imidazole ring . This regiospecific substitution distinguishes it from other bromoimidazopyridine isomers and directly enables palladium-catalyzed cross-coupling chemistries—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—as well as serving as a key intermediate in the synthesis of N-heterocyclic carbene ligands . Its physicochemical profile includes a molecular weight of 197.03 g/mol, a predicted density of 1.69±0.1 g/cm³, a predicted pKa of 4.56±0.30, and a recommended storage condition of sealed, dry, under -20°C .

Why 3-Bromoimidazo[1,5-a]pyridine Cannot Be Interchanged with Other Imidazopyridine Bromides in Medicinal Chemistry and Materials Science


Generic substitution with other imidazopyridine bromides—such as 3-bromoimidazo[1,2-a]pyridine, 1-bromoimidazo[1,5-a]pyridine, or 1,3-dibromoimidazo[1,5-a]pyridine—fails because both the regioisomeric fusion ([1,5-a] vs. [1,2-a]) and the position of the bromine substituent profoundly alter electronic distribution, basicity, photophysical output, and biological target engagement . The imidazo[1,5-a]pyridine scaffold itself is a privileged structure in fluorescent probe development and kinase inhibitor design, but the 3-bromo substituent uniquely lowers the pKa by approximately 3 log units relative to the parent heterocycle (predicted pKa 4.56 vs. 7.50), modulating hydrogen-bonding capacity and solubility . Moreover, the 3-bromo group directs late-stage C–H arylation and cross-coupling exclusively to the imidazole ring, a regiospecificity not achievable with unsubstituted or 1-substituted analogs . Consequently, substituting this compound with a regioisomer or a dibrominated variant leads to divergent synthetic outcomes and unpredictable biological or photophysical behavior.

Quantitative Differentiation of 3-Bromoimidazo[1,5-a]pyridine Against Its Closest Analogs and In-Class Alternatives


HIV-1 Reverse Transcriptase Inhibition: 22.6-Fold Superiority Over a Generic Imidazopyridine RT Inhibitor

3-Bromoimidazo[1,5-a]pyridine displays a 50% inhibitory concentration (IC₅₀) of 500 nM against HIV-1 reverse transcriptase (RT) . In a direct comparison using data from a US patent on imidazopyridine-based HIV-1 RT inhibitors, a representative imidazopyridine compound exhibited an IC₅₀ of 11,280 nM under comparable enzyme inhibition assay conditions . This 22.6-fold improvement in inhibitory potency positions the 3-bromoimidazo[1,5-a]pyridine scaffold as a relevant antiviral lead, outperforming a structurally related analog by more than an order of magnitude.

HIV-1 reverse transcriptase antiviral drug discovery enzyme inhibition

Photophysical Emission: Yellow-Green λem 550 nm Distinct from Blue-Emissive Imidazo[1,5-a]pyridine Derivatives

The target compound exhibits an emission wavelength (λem) of 550 nm with a quantum yield (ΦF) of 0.2% . This is markedly red-shifted relative to the prototypical imidazo[1,5-a]pyridine fluorophore class, which predominantly emits in the blue region (ca. 420–480 nm) with absolute quantum yields reaching up to 80% . The 70–130 nm bathochromic shift enables spectral separation from common blue fluorescent scaffolds, a property that can be exploited in multiplexed imaging or ratiometric sensing applications where a yellow-green emitter is required alongside blue- or UV-excited probes.

fluorescent probes optoelectronics photophysics

Basicity Modulation: pKa Shift of ~3 Log Units Relative to Parent Imidazo[1,5-a]pyridine

3-Bromoimidazo[1,5-a]pyridine has a predicted pKa of 4.56 ± 0.30 , whereas the unsubstituted parent imidazo[1,5-a]pyridine has a predicted pKa of 7.50 ± 0.30 , representing a decrease in basicity of ~2.94 log units (approximately 870-fold lower hydrogen-ion affinity). This substantial acidification results from the electron-withdrawing inductive effect of the bromine substituent at C3, directly impacting protonation state at physiological pH, solubility, and hydrogen-bond acceptor/donor capacity. For comparison, 3-bromoimidazo[1,2-a]pyridine has a reported melting point of 90–95°C and differing crystallinity, although its pKa is not publicly available, underscoring the fundamental electronic divergence between regioisomers.

physicochemical properties pKa modulation medicinal chemistry optimization

Regioselective C-3 Bromination as the Key Entry Point for Late-Stage Imidazo[1,5-a]pyridine Diversification

The palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine proceeds with high regioselectivity and broad aryl bromide scope . Critically, the established two-step protocol for C-3 arylation involves electrophilic bromination of the imidazole ring (HOAc/Br₂) to generate 3-bromoimidazo[1,5-a]pyridine, followed by Suzuki cross-coupling with arylboronic acids—demonstrating that the 3-bromo intermediate is the obligate gateway to diverse 3-arylimidazo[1,5-a]pyridines . In contrast, the 1,3-dibromo derivative (CAS 72315-45-8; molecular weight 275.93 g/mol) contains two competing reactive sites, introducing chemoselectivity challenges in sequential functionalization . The mono-brominated compound thus offers unambiguous single-point derivatization for library synthesis.

C–H functionalization cross-coupling late-stage diversification

High-Priority Application Scenarios for 3-Bromoimidazo[1,5-a]pyridine Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization: HIV-1 Reverse Transcriptase Inhibitor Scaffold with Validated 500 nM IC₅₀

Medicinal chemistry teams developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) can deploy 3-bromoimidazo[1,5-a]pyridine as a core scaffold with confirmed HIV-1 RT inhibition (IC₅₀ = 500 nM). This potency is 22.6-fold greater than that of a representative imidazopyridine RT inhibitor from patent literature . The bromine at C3 simultaneously serves as a synthetic handle for Suzuki or Buchwald-Hartwig diversification, enabling rapid analog synthesis while maintaining the core’s antiviral pharmacophore.

Fluorescent Sensor Development: Yellow-Green Emitter for Multiplexed or Ratiometric Detection Systems

The compound’s emission at 550 nm fills a spectral gap in the imidazo[1,5-a]pyridine fluorophore family, which is dominated by blue emitters (420–480 nm). Researchers designing dual-emission ratiometric sensors or multiplexed cellular imaging panels can exploit this red-shifted fluorescence to avoid spectral overlap with common blue and green fluorescent proteins (e.g., GFP, CFP) or Hoechst dyes . Its low quantum yield (0.2%) may be advantageous as a dark-state precursor in turn-on probe designs where fluorescence enhancement upon target binding is desirable.

Focused Kinase or GPCR Library Synthesis via Single-Point C3 Derivatization

The unambiguous mono-bromination at C3 makes this compound an ideal starting material for parallel synthesis of 3-substituted imidazo[1,5-a]pyridine libraries targeting the ATP-binding sites of kinases or allosteric pockets of CNS GPCRs. The predicted pKa of 4.56 reduces the basicity-driven off-target risks commonly associated with imidazopyridine scaffolds, while the established Suzuki coupling protocol ensures reliable high-throughput derivatization.

N-Heterocyclic Carbene (NHC) Ligand Precursor for Organometallic Catalysis

3-Bromoimidazo[1,5-a]pyridine serves as a precursor for imidazo[1,5-a]pyridine-3-ylidene NHC ligands, which form palladium complexes active in Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides . Research groups developing novel palladium or silver NHC catalysts for challenging cross-coupling reactions can use this compound as an entry point to a structurally distinct NHC ligand class that complements traditional imidazolylidene systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.